A Comprehensive Technical Guide to the Fundamental Properties of 2,3,4-Trichlorophenol
A Comprehensive Technical Guide to the Fundamental Properties of 2,3,4-Trichlorophenol
This technical guide provides an in-depth overview of the core physicochemical, toxicological, and spectral properties of 2,3,4-trichlorophenol. It is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of this compound. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and presents visual diagrams of analytical workflows and toxicological pathways.
Physicochemical Properties
2,3,4-Trichlorophenol is a halogenated phenolic compound.[1] Its fundamental physical and chemical characteristics are crucial for understanding its environmental fate, biological activity, and for developing analytical methods.
Table 1: Physicochemical Properties of 2,3,4-Trichlorophenol
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₃O | [2] |
| Molecular Weight | 197.45 g/mol | [2] |
| CAS Number | 15950-66-0 | [2] |
| Appearance | Needles (from benzene (B151609) and ligroin) or light peach solid.[1][3] | [1][3] |
| Melting Point | 83.5 °C | [3] |
| Boiling Point | 252 °C | [3] |
| Water Solubility | 915 mg/L at 25 °C | [4] |
| pKa | 7.10 ± 0.23 | [4] |
| Vapor Pressure | 0.00246 mmHg | [5] |
| Density | 1.5 g/cm³ | [3] |
| logP (Octanol-Water Partition Coefficient) | 3.6 | [5] |
Spectral Data
Spectroscopic data is essential for the identification and quantification of 2,3,4-trichlorophenol.
Table 2: Spectral Properties of 2,3,4-Trichlorophenol
| Spectrum Type | Key Peaks/Signals | Reference |
| ¹H NMR | Signals in the aromatic region. | [6][7] |
| Mass Spectrometry (MS) | Molecular ion peak and characteristic isotopic pattern for three chlorine atoms. | [5] |
| Infrared (IR) Spectroscopy | Peaks corresponding to O-H stretching, C-O stretching, and C-Cl stretching. | [5] |
| UV Spectroscopy | Maximum absorption wavelengths characteristic of chlorinated phenols. | [5] |
Toxicological Profile
2,3,4-Trichlorophenol is classified as a hazardous substance and exhibits toxicity to various organisms.[8]
Table 3: Toxicological Data for 2,3,4-Trichlorophenol
| Parameter | Value | Species | Route | Reference |
| LD50 (Lethal Dose, 50%) | 1000-3000 mg/kg | Guinea pig | Oral | [3] |
| Hazards | Harmful if swallowed, causes skin irritation, and serious eye damage.[8][9] May cause sensitization by skin contact.[8] Toxic to aquatic organisms.[8] | N/A | N/A | [8][9] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical and analytical properties of 2,3,4-trichlorophenol.
Determination of Melting Point
The melting point of 2,3,4-trichlorophenol can be determined using the capillary method with a melting point apparatus.[1][3][10]
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry 2,3,4-trichlorophenol is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[1]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[3]
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[3]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point.[10]
Determination of Boiling Point
The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Protocol:
-
Apparatus: A small quantity of 2,3,4-trichlorophenol is placed in a test tube. A thermometer is positioned with its bulb just above the liquid surface. A capillary tube, sealed at the upper end, is inverted and placed into the liquid.
-
Heating: The test tube is gently heated in a heating bath.
-
Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. The temperature is recorded when the bubbling ceases upon cooling, and the liquid begins to enter the capillary tube.[11][12]
Determination of Water Solubility
The shake-flask method is a common technique for determining the water solubility of organic compounds.
Protocol:
-
Equilibration: An excess amount of 2,3,4-trichlorophenol is added to a flask containing purified water. The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: The mixture is allowed to stand undisturbed to allow for the separation of the undissolved solid from the aqueous solution. Centrifugation or filtration may be used to aid this separation.
-
Analysis: A known volume of the clear aqueous phase is carefully removed and the concentration of dissolved 2,3,4-trichlorophenol is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[8][14]
Determination of pKa (Acid Dissociation Constant)
The pKa can be determined spectrophotometrically by measuring the absorbance of solutions at different pH values.[15]
Protocol:
-
Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of 2,3,4-trichlorophenol in a suitable solvent (e.g., methanol) is also prepared.
-
Spectrophotometric Measurement: A small, constant aliquot of the 2,3,4-trichlorophenol stock solution is added to each buffer solution. The UV-Vis absorbance spectrum of each solution is recorded. The wavelength of maximum absorbance for both the protonated (acidic) and deprotonated (basic) forms of the phenol (B47542) is identified.
-
Data Analysis: The ratio of the concentrations of the deprotonated and protonated forms at each pH is calculated from the absorbance data using the Beer-Lambert law. The pKa is then determined by plotting the pH versus the logarithm of this ratio and identifying the pH at which the concentrations of the two forms are equal (log(ratio) = 0), which corresponds to the pKa.[16]
Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of 2,3,4-trichlorophenol in various matrices.[17][18]
Protocol:
-
Sample Preparation: For aqueous samples, a liquid-liquid extraction or solid-phase extraction (SPE) is typically performed to isolate and concentrate the analyte.[18][19] For solid samples like soil or sediment, a solvent extraction (e.g., ultrasonic or accelerated solvent extraction) is employed.[7][20]
-
Derivatization (Optional but common): To improve volatility and chromatographic performance, the phenolic hydroxyl group is often derivatized, for example, by acetylation with acetic anhydride.[17][18]
-
GC Separation: The extracted and derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).[7] The oven temperature is programmed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.[18]
-
MS Detection: The separated components eluting from the GC column are introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for its identification and quantification.[7][18]
Visualizations
The following diagrams illustrate key workflows and pathways related to 2,3,4-trichlorophenol.
References
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- 6. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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